molecular formula C8H7BFNO2 B7947675 6-Fluoro-1H-indole-2-boronic acid

6-Fluoro-1H-indole-2-boronic acid

Cat. No.: B7947675
M. Wt: 178.96 g/mol
InChI Key: MPFKENGPQFSXMD-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry Research

The indole ring system is a ubiquitous feature in a vast array of natural products, alkaloids, and pharmaceutically active compounds. researchgate.netscispace.com Its unique aromatic and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.gov This means that the indole core is present in numerous drugs with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, and neuroprotective agents. researchgate.netscispace.comnih.govmdpi.com The ability to readily modify the indole ring at various positions further enhances its utility, allowing chemists to fine-tune the pharmacological properties of indole-based molecules. researchgate.netnih.gov

Role of Boronic Acids as Key Synthons in Modern Organic Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. researchgate.net Their stability, low toxicity, and ease of handling make them highly attractive reagents. nih.govnih.gov The most prominent application of boronic acids is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.net This reaction's tolerance of a wide variety of functional groups has made it a cornerstone in the synthesis of complex molecules, including pharmaceuticals. researchgate.netnih.gov Beyond the Suzuki reaction, boronic acids participate in a range of other important transformations, such as Chan-Lam coupling for forming carbon-heteroatom bonds. researchgate.net Their ability to form reversible covalent bonds with diols and other nucleophilic groups also makes them valuable in the development of sensors and drug delivery systems. nih.govnih.gov

Strategic Importance of Fluorine Substitution in Indole Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. nih.gov Due to its small size and high electronegativity, fluorine can significantly alter a molecule's properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govnih.gov In the context of the indole scaffold, fluorine substitution can block sites of metabolic degradation, leading to a longer duration of action, and can modulate the acidity or basicity of nearby functional groups, which can improve bioavailability. nih.gov For instance, the synthesis of novel 5-fluoro-1H-indole-2,3-dione derivatives has been explored for developing new antiviral agents. nih.gov

Research Scope and Focus on 6-Fluoro-1H-indole-2-boronic Acid

This article focuses specifically on the chemical compound This compound . By combining the three key features discussed above—the indole scaffold, the boronic acid functional group, and a fluorine substituent—this molecule represents a highly promising building block for chemical synthesis. The strategic placement of the boronic acid at the 2-position and the fluorine at the 6-position of the indole ring offers unique opportunities for creating novel and complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. nih.govgoogle.com The following sections will delve into the properties, synthesis, and synthetic applications of this specific compound, highlighting its role as a valuable synthon in contemporary research.

Properties of this compound and its Protected Form

The utility of this compound in synthesis is underpinned by its specific chemical and physical properties. In many synthetic applications, the nitrogen of the indole ring is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The properties of both the unprotected and N-Boc protected forms are relevant to its application.

Table 1: Physicochemical Properties

Property This compound 1-Boc-6-fluoro-1H-indole-2-boronic acid
CAS Number 1613450-44-4 nih.gov 1000068-26-7
Molecular Formula C₈H₇BFNO₂ nih.gov C₁₃H₁₅BFNO₄ uni.lu
Molecular Weight 178.96 g/mol nih.gov 279.07 g/mol
IUPAC Name (6-fluoro-1H-indol-2-yl)boronic acid nih.gov [6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid uni.lu
Physical Form Solid Solid

| Purity | Typically >97% nih.gov | Typically >95% |

Synthesis and Reactivity

The synthesis of indolylboronic acids can be achieved through several methods, including the lithiation of a halo-indole followed by quenching with a borate (B1201080) ester, or through transition metal-catalyzed C-H borylation. researchgate.net The reactivity of this compound is dominated by the boronic acid group, making it an excellent partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of 2-aryl or 2-heteroaryl substituted 6-fluoroindoles. nih.gov These structures are of significant interest in medicinal chemistry as they form the core of many kinase inhibitors and other biologically active molecules. nih.gov The reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl halide (or triflate) as the coupling partner. The presence of the fluorine atom at the 6-position is well-tolerated in these reactions and can confer desirable properties on the final product.

Applications in Medicinal Chemistry Research

While specific, publicly documented examples of the direct use of this compound in the synthesis of named drug candidates are not extensively detailed in readily available literature, the strategic value of this building block can be inferred from research on closely related structures. For instance, the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in antibiotic resistance, has been accomplished using 6-bromoindole (B116670) as a key starting material, which is then elaborated using cross-coupling reactions. nih.gov This highlights the importance of functionalized indoles in creating novel therapeutic agents.

The core structure of 6-fluoro-2-substituted indoles is a key component of many compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govgoogle.com The ability to synthesize a diverse library of these compounds using this compound as a common intermediate is a powerful strategy in drug discovery. researchgate.netresearchgate.net

For example, boronic acid-modified quindoline (B1213401) derivatives, which contain an indole-like scaffold, have shown potent anti-influenza virus activity. nih.gov This demonstrates the potential for boronic acid-functionalized heterocyclic compounds to act as valuable pharmacophores. The development of novel anticancer agents has also utilized indole-based scaffolds, with some demonstrating potent activity against various cancer cell lines. nih.govrsc.org The synthesis of such complex molecules often relies on the strategic use of versatile building blocks like this compound.

Synthetic Routes to this compound and Analogs Explored

The synthesis of this compound and related indolylboronic acid systems is a critical area of research, providing key intermediates for the development of pharmaceuticals and materials. nih.govscilit.com Methodologies for preparing these compounds are broadly categorized into precursor-based approaches and transition-metal-catalyzed borylation strategies.

Properties

IUPAC Name

(6-fluoro-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFKENGPQFSXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 6 Fluoro 1h Indole 2 Boronic Acid Derivatives

Carbon-Carbon Bond Forming Reactions

The primary utility of 6-fluoro-1H-indole-2-boronic acid in synthesis is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, enabling the formation of complex biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for constructing C(sp²)–C(sp²) bonds. acs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. nih.gov For this compound, this transformation is particularly valuable for synthesizing 2-aryl- and 2-heteroaryl-6-fluoroindoles.

However, five-membered 2-heteroaromatic boronic acids, including indole-2-boronic acid derivatives, present unique challenges. They are known to be susceptible to rapid protodeboronation (cleavage of the C-B bond by a proton source) under the basic conditions and elevated temperatures often required for Suzuki-Miyaura reactions. acs.orgnih.gov This decomposition pathway competes with the desired cross-coupling, often leading to diminished yields. nih.gov The development of highly active catalysts that operate under milder conditions has been crucial to overcoming this limitation. acs.org

Modern catalytic systems have significantly broadened the scope of coupling partners for challenging heteroaryl boronic acids like this compound. A wide array of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates can be successfully coupled. acs.org The high activity of contemporary palladium catalysts ensures that even less reactive aryl chlorides can participate effectively. acs.org

The functional group tolerance of the Suzuki-Miyaura reaction is a key advantage. nih.gov Advanced catalyst systems are compatible with a diverse range of functional groups on the coupling partner, including esters, ketones, nitro groups, and even other halides, which can be preserved for subsequent synthetic manipulations. nih.gov This allows for the convergent synthesis of complex molecules without the need for extensive protecting group strategies. For instance, milder conditions developed for unstable boronic acids have enabled the coupling of substrates like 6-fluoro-3-pyridyl boronic acid, which is also prone to protodeboronation. nih.gov

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with indole (B1671886) boronic acid derivatives.

Indole Boronic Acid DerivativeCoupling Partner (Ar-X)ProductYield (%)
1H-Indol-6-yltrifluoroborate4-Chloroacetophenone6-(4-Acetylphenyl)-1H-indole98%
1H-Indol-5-yltrifluoroborate4-Chlorobenzonitrile5-(4-Cyanophenyl)-1H-indole99%
3-Furanboronic acid (unstable analogue)2-Chloro-6-methylpyridine3-(6-Methylpyridin-2-yl)furan89%
N-Boc-2-pyrroleboronic acid (unstable analogue)4-Chlorotoluene1-Boc-2-(p-tolyl)pyrrole98%

The key to successfully coupling unstable boronic acids like this compound lies in the optimization of the catalytic system and reaction conditions to favor the cross-coupling pathway over decomposition. nih.gov

Catalytic Systems:

Palladium Source: Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). nih.gov

Precatalysts: To circumvent the issues of catalyst activation and instability, specialized palladium precatalysts have been designed. These are stable, easy-to-handle complexes that rapidly generate the active Pd(0) catalyst in situ under mild conditions. acs.org The use of such precatalysts allows the coupling of unstable 2-heteroaryl boronic acids to proceed at room temperature or 40 °C in very short reaction times (often under 30 minutes), thus minimizing protodeboronation. acs.org

Reaction Conditions:

Base: A base is required to activate the boronic acid for transmetalation. Strong inorganic bases like potassium phosphate (K₃PO₄) are often employed. nih.gov

Solvent: Aprotic polar solvents such as dioxane, often in combination with water, are commonly used. nih.gov Anhydrous conditions using reagents like trimethyl borate (B1201080) have also been developed to suppress protodeboronation. nih.gov

The following table summarizes optimized catalytic systems for the coupling of challenging heteroaryl boronic acids.

Boronic Acid TypeCatalyst SystemBaseSolventTemperatureKey Advantage
Unstable 2-Heteroaryl Boronic AcidsXPhos-Pd-G3 PrecatalystK₃PO₄Dioxane/H₂ORT or 40 °CFast reaction, minimizes protodeboronation acs.org
Nitrogen-Rich HeterocyclesPd(OAc)₂ / SPhosK₃PO₄n-Butanol100 °CEffective for a broad range of heterocycles nih.gov
General Heteroaryl Boronic AcidsPd-CataCXium A PrecatalystTMSOKCPME100 °CAnhydrous conditions, good for polar substrates nih.gov

Other Palladium-Catalyzed Cross-Coupling Strategies (e.g., Stille, Chan-Lam, Sonogashira)

While the Suzuki-Miyaura reaction is the most common, other cross-coupling strategies can also be employed to functionalize the 6-fluoroindole (B127801) core.

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org In the context of this compound, the corresponding organostannane derivative would be required. While the Stille reaction offers broad substrate scope and tolerance for many functional groups, the high toxicity of organotin compounds and their byproducts is a significant drawback, making the Suzuki-Miyaura reaction a more favorable alternative. organic-chemistry.org

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids. wikipedia.orgorganic-chemistry.org It is an oxidative coupling that can be run in the presence of air, often at room temperature. wikipedia.org While the user prompt lists it under palladium-catalyzed C-C bond formations, it is important to note that this reaction is fundamentally different: it is copper-catalyzed and forms C-heteroatom bonds. wikipedia.orgst-andrews.ac.uk It represents a powerful method for N-arylation or O-arylation of various nucleophiles using this compound but does not form a carbon-carbon bond at the 2-position.

Sonogashira Coupling: The traditional Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. acs.org However, variations have been developed that are mechanistically distinct and allow for the coupling of arylboronic acids with terminal alkynes. beilstein-journals.org These are typically oxidative couplings that may use palladium or other metals like gold. beilstein-journals.orgd-nb.info The reaction proceeds under mild conditions and provides a direct route to 2-alkynyl-6-fluoroindoles, which are valuable intermediates for further synthesis. beilstein-journals.org

Organocatalytic C-C Bond Formations

In addition to metal-catalyzed reactions, organocatalytic methods are emerging for C-C bond formation using organoboron reagents. These reactions avoid transition metals, offering alternative reactivity and selectivity. For indole derivatives, organocatalytic reactions can provide access to complex, chiral structures. rsc.org

One strategy involves the asymmetric multicomponent 1,2-boronate rearrangement, where indoles, boronic esters, and a third component are combined in the presence of a chiral Lewis base catalyst (e.g., a cinchona alkaloid). acs.org This approach can generate highly substituted and enantioenriched indole and indoline (B122111) derivatives. Another potential application is the asymmetric allylboration of indoles, which can be used to construct molecules with multiple contiguous stereocenters. researchgate.net These methods highlight the growing potential for this compound and its esters in asymmetric synthesis.

Functional Group Interconversions Involving the Boron Moiety

The boronic acid group is not only a precursor for cross-coupling but can also be transformed into other key functional groups, often with retention of its position on the indole ring. These transformations add to the synthetic versatility of this compound.

Oxidation to Phenols (Hydroxylation): The carbon-boron bond of arylboronic acids can be readily oxidized to a carbon-oxygen bond, yielding the corresponding phenol (or in this case, a 2-hydroxyindole derivative, which exists predominantly as the oxindole tautomer). Common reagents for this transformation include basic hydrogen peroxide (H₂O₂) or sodium perborate. rsc.org This provides a mild, two-step method for the formal hydroxylation of the indole C2-position.

Conversion to Halides (Halogenation): Arylboronic acids can be converted into aryl halides. For instance, treatment with reagents like copper(II) bromide or copper(II) chloride can install bromine or chlorine, respectively. Iodination can be achieved with reagents such as N-iodosuccinimide (NIS) or molecular iodine. Catalytic methods for the direct fluorination of arylboronic acids have also been developed, representing a complementary approach to traditional, often harsh, fluorination methods. acs.org

Protodeboronation: As mentioned previously, the C-B bond can be cleaved and replaced with a hydrogen atom. While often an undesirable side reaction in cross-coupling, controlled protodeboronation can be used synthetically as a mild method for removing the boron moiety after it has served another purpose in the synthetic sequence (e.g., as a directing group). wordpress.com

These transformations showcase the boronic acid as a versatile functional group handle, extending the synthetic utility of this compound beyond its primary role in C-C bond formation. rsc.org

Protodeboronation Pathways and Control

Protodeboronation is the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and substituted with a carbon-hydrogen bond. This reaction is a significant undesired side reaction, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The tendency of a boronic acid to undergo protodeboronation is influenced by factors such as the reaction conditions and the organic substituent on the boronic acid. wikipedia.org

The mechanism of protodeboronation is highly dependent on the pH of the reaction medium. Two primary mechanisms have been identified for simple aromatic boronic acids: a general acid-catalyzed pathway and a specific base-catalyzed pathway. The acid-catalyzed process involves the reaction of the boronic acid with an acid, while the base-catalyzed process begins with an equilibrium between the boronic acid and a hydroxide (B78521) ion to form a boronate. This is typically followed by a rate-limiting reaction of the boronate with water, which acts as the proton source. wikipedia.org For aromatic boronic acids with electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion can also occur, which is stabilized under acidic conditions. wikipedia.org

Several pathways for protodeboronation have been identified through kinetic modeling, which considers the influence of pH on boron speciation and heterocycle protonation states. These pathways include self-catalysis, which occurs when the pH is near the pKa of the boronic acid, and a transient aryl anionoid pathway for highly electron-deficient arenes. nih.gov

Control Strategies:

Several strategies have been developed to suppress or bypass protodeboronation in cross-coupling reactions. These include:

Direct anhydrous transmetalation of boronic esters (ArB(OR)2). ed.ac.uk

"Slow-release" of boronic acids from trifluoroborates, MIDA boronates, and esters. This method has proven effective for notoriously unstable boronic acids. wikipedia.orged.ac.uk

Use of specialized catalysts. ed.ac.uk

Acceleration of the productive cross-coupling reaction, which subdues unwanted decomposition pathways. wikipedia.org

Addition of metal additives like silver and copper. wikipedia.org

It is a common assumption that esterification of a boronic acid provides greater stability against protodeboronation; however, kinetic data to support this is limited. ed.ac.uk

Oxidation Reactions of Boronic Acids

Arylboronic acids can be converted to phenols through oxidation. This transformation is significant as the phenol functional group is a common structural motif in many natural products and pharmaceuticals. nih.gov

Several methods exist for the oxidation of arylboronic acids to phenols:

Transition-metal catalyzed hydroxylation: Copper-catalyzed hydroxylations of arylboronic acids have been reported at room temperature, often requiring a stoichiometric strong base. nih.gov

Oxidative hydroxylation: This can be achieved without transition metal catalysis but requires strong oxidants like hydrogen peroxide or oxone. Careful control of the amount of oxidant and reaction conditions is necessary to prevent over-oxidation. nih.gov

N-oxide mediated transformation: Aryl and heteroaryl boronic acids and their esters can be rapidly converted to phenols using N-oxides at ambient temperature without a base. This method shows broad compatibility with various functional groups. nih.gov

Hydroxylamine: This reagent can convert arylboronic acids and their pinacolyl boronate esters into phenols under mild conditions at room temperature. researchgate.net

Photo-oxidation: Hydrogen peroxide can be generated in situ via aerobic photooxidation using visible-light irradiation and an organocatalyst for a metal- and base-free conversion of arylboronic acids to phenols. organic-chemistry.org

Iodine-catalyzed ipso-hydroxylation: The use of aqueous hydrogen peroxide as the oxidizing agent with molecular iodine as the catalyst provides a mild and efficient method for the ipso-hydroxylation of arylboronic acids at room temperature without the need for metal, ligand, or base. organic-chemistry.org

A proposed mechanism for N-oxide mediated hydroxylation involves the nucleophilic attack of the N-oxide on the boronic acid to form a key intermediate. This is followed by the migration of the aryl group from boron to oxygen, generating a boronate ester. The subsequent departure of a quaternary ammonium cation drives the N-O bond cleavage. The released tertiary amine then attacks the boronic ester, facilitating the release of a phenoxide anion, which is then protonated to yield the phenol. nih.gov

Table 1: Comparison of Oxidation Methods for Arylboronic Acids
MethodReagents/CatalystsConditionsKey FeaturesReference
Transition-metal Catalyzed HydroxylationCopper catalysts, strong base (e.g., KOH, NaOH)Room temperatureEffective but requires stoichiometric base. nih.gov
Oxidative HydroxylationStrong oxidants (e.g., H₂O₂, oxone)Careful control of conditions requiredMetal-free but risk of over-oxidation. nih.gov
N-Oxide MediationN-oxides (e.g., NMO, TMAO)Ambient temperature, base-freeRapid, broad functional group compatibility. nih.gov
HydroxylamineHydroxylamineRoom temperatureMild conditions. researchgate.net
Photo-oxidationVisible light, organocatalyst (e.g., 2-chloroanthraquinone)Room temperature, metal- and base-freeEnvironmentally benign. organic-chemistry.org
Iodine-catalyzed ipso-hydroxylationH₂O₂, molecular iodineRoom temperature, metal-, ligand-, and base-freeMild and efficient. organic-chemistry.org

Halogenation of Boronic Acid Derivatives (e.g., Fluorination)

Halodeboronation of arylboronic acids is a valuable method for synthesizing aryl halides, including radio-labeled products for medical imaging. researchgate.net This reaction can be performed using molecular halogens (X₂) or electrophilic halogen (X⁺) sources, with or without metal promoters. researchgate.net Copper catalysis is particularly common in metal-promoted halodeboronation. researchgate.net

Mechanistic studies of copper-catalyzed halodeboronation using electrophilic halogen reagents suggest that the reaction proceeds through a boronate-driven ipso-substitution pathway. researchgate.netacs.orgnih.gov Interestingly, evidence indicates that copper is not essential for this process and that general Lewis base catalysis is operational. researchgate.netacs.orgnih.gov This understanding has led to the development of simple and effective base-catalyzed halodeboronation methods. researchgate.netacs.org For instance, potassium acetate (KOAc) can be used as a catalyst for efficient iododeboronation. organic-chemistry.org

Fluorination of indoles is of particular interest due to the potential medicinal applications of fluorinated indoles. nih.gov Copper(I)-catalyzed fluorination of pinacol (B44631) boronic esters using an electrophilic fluorine source has been developed. nih.gov Radiofluorination is also an important application, and methods for the synthesis of 2-[¹⁸F]trifluoromethylated indoles from chlorodifluoromethyl precursors have been established. researchgate.net

Homocoupling Reactions and Mitigation Strategies

A common side reaction in Suzuki-Miyaura cross-coupling is the homocoupling of the boronic acid, leading to the formation of a symmetrical biaryl product. This side reaction reduces the yield of the desired cross-coupled product.

One study identified a palladium(II)-mediated homocoupling of a boronic acid during a Suzuki cross-coupling reaction. acs.org The formation of this impurity was significantly suppressed by two process modifications:

Addition of a mild reducing agent: Potassium formate was added to minimize the concentration of free Pd(II) in the reaction mixture. acs.org

Nitrogen sparging: A nitrogen subsurface sparge was used prior to the introduction of the catalyst. acs.org

These modifications were effective in preventing the undesired homocoupling without significantly impacting the desired cross-coupling reaction. acs.org The use of palladium black as a heterogeneous catalyst also simplified the removal of palladium from the product. acs.org

Another study found that the homocoupling of boronic acids can occur through a rare protonolysis/second transmetalation event, particularly with electron-deficient arylboronic acids, in addition to the more established mechanism involving oxygen. researchgate.net

Reactions Involving the Indole Core and Fluorine Substitution

Electrophilic and Nucleophilic Substitutions on the Indole Ring

The indole ring is susceptible to both electrophilic and nucleophilic substitution reactions. The presence of a fluorine atom on the indole core can influence the reactivity and regioselectivity of these substitutions.

Electrophilic Substitution: The C3 position of the indole ring is the most common site for electrophilic attack. Halogenation of 2-trifluoromethylindole at the C3 position with reagents like N-chlorosuccinimide, bromine, and iodine has been shown to proceed in high yields. mdpi.com The nitrogen atom of the indole can also be substituted through base-catalyzed reactions with alkylating or sulfonylating reagents. mdpi.com

Nucleophilic Substitution: Aryl halides, including halogenated indoles, are valuable starting materials for nucleophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.com For example, 3-halogenated 2-CF₃-indoles can react with nucleophiles like 4-methylthiophenol. The outcome of this reaction is sensitive to the nature of the halogen and the base used. mdpi.com

The synthesis of 2-[¹⁸F]trifluoromethylated indoles via nucleophilic exchange with [¹⁸F]fluoride on chlorodifluoromethyl precursors has been achieved under milder conditions compared to similar reactions on chlorodifluoromethyl arenes. researchgate.net

Dearomatization Reactions of Indoles Mediated by Boronic Acids

Dearomatization reactions of indoles are a powerful tool for the synthesis of three-dimensional indolines, which are important structural motifs in many natural products and pharmaceuticals.

A chemo- and stereoselective dearomative coupling of C3-substituted indoles with bielectrophilic β-imino boronic esters has been developed. This reaction is mediated by an imine-induced 1,2-boronate migration and provides access to complex chiral indoline boronic esters with multiple stereocenters. fao.org

Additionally, a Lewis acid-catalyzed borylation of indoles using catecholborane can lead to a mixture of the indolylboronic acid catechol ester and the corresponding 2,3-dihydroindoles, demonstrating a dearomatization pathway. nih.gov

Modifications at the Indole Nitrogen (N-H functionalization)

The functionalization of the indole nitrogen (N-H) in this compound and its derivatives is a key transformation for modulating the electronic properties of the indole ring and for introducing a variety of substituents that can influence the biological activity and physicochemical properties of the resulting molecules. While the direct N-H functionalization of this compound itself can be challenging due to the potential for competitive reactions involving the boronic acid group, these modifications are typically carried out on protected precursors, such as the corresponding pinacol boronate esters.

Common strategies for N-H functionalization include N-alkylation and N-arylation reactions. These transformations allow for the introduction of a wide range of alkyl, aryl, and heteroaryl groups at the indole nitrogen.

N-Alkylation:

The introduction of alkyl groups at the indole nitrogen can be achieved through various methods. A common approach involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to ensure efficient alkylation while preserving the boronic acid or boronate ester functionality.

N-Arylation:

The formation of a C-N bond between the indole nitrogen and an aromatic ring is typically accomplished through transition-metal-catalyzed cross-coupling reactions. Seminal methods such as the Buchwald-Hartwig amination and the Ullmann condensation are often employed for this purpose. These reactions generally involve the coupling of the indole derivative with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The reaction conditions need to be carefully optimized to achieve high yields and to be compatible with the boronic acid moiety.

Due to the limited availability of specific documented research on the N-H functionalization of this compound in the public domain, detailed experimental data and comprehensive data tables for a range of substrates and reaction conditions could not be compiled. The following table provides a list of chemical compounds relevant to the discussion of N-H functionalization of indole derivatives.

Applications in Advanced Organic Synthesis

6-Fluoro-1H-indole-2-boronic Acid as a Versatile Building Block

This compound serves as a versatile building block in the construction of complex molecular architectures, particularly those with pharmaceutical relevance. Indole (B1671886) derivatives are integral components of numerous natural products and bioactive molecules. nih.gov The presence of a fluorine atom at the 6-position of the indole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design.

The boronic acid group at the 2-position of the indole provides a handle for a wide array of chemical transformations. nih.gov One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction allows for the straightforward introduction of various aryl or heteroaryl substituents at the 2-position of the indole core, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov

The utility of indolylboronic acids extends beyond cross-coupling reactions. They can participate in a variety of other transformations, including multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov The stability, commercial availability, and relatively low toxicity of indolylboronic acids further enhance their appeal as building blocks in organic synthesis. nih.govnih.gov

Stereoselective Transformations Leveraging Indole Boronic Acid Reactivity

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral drugs. Indole boronic acids have proven to be valuable substrates and reagents in the quest for enantiomerically pure compounds.

Asymmetric Organocatalysis with Indole Boronic Acids

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. nih.gov Indole-based chiral heterocycles are important targets in this field due to their prevalence in pharmaceuticals and functional materials. nih.gov The reactivity of indole boronic acids can be harnessed in organocatalytic asymmetric reactions to construct these valuable chiral scaffolds. acs.org For instance, merging organocatalysis with 1,2-boronate rearrangements has enabled the asymmetric multicomponent synthesis of highly substituted and enantioenriched indole and indoline (B122111) derivatives. acs.org This approach, often employing cinchona alkaloid-based catalysts, provides a powerful tool for expanding the chemical space around these pharmaceutically important heterocycles. acs.org

Reaction TypeCatalystKey FeatureProductRef.
Asymmetric Multicomponent 1,2-Boronate RearrangementChiral Lewis Base (e.g., (DHQ)2AQN)Merges organocatalysis with 1,2-metallate rearrangementsEnantioenriched, highly substituted indole and indoline derivatives acs.org
Asymmetric Ring OpeningRhodium N-heterocyclic carbene catalystHigh yields and enantioselectivity with various indole nucleophilesChiral indole derivatives acs.org

Allylboration and Propargylation Reactions

Allylboration and propargylation reactions are powerful methods for the formation of carbon-carbon bonds and the introduction of stereocenters. nih.gov Indoles can act as nucleophiles in these reactions, attacking an electrophilic allyl or propargyl species. The use of chiral catalysts allows for the enantioselective synthesis of homoallylic and homopropargylic amines. nih.govresearchgate.net

In a notable example, the catalytic asymmetric allylboration of indoles with γ,γ-disubstituted allylboronic acids, catalyzed by BINOL derivatives, provides access to products with adjacent stereocenters in high yield and stereoselectivity. nih.govresearchgate.net A key advantage of this methodology is its stereodivergent nature; by simply switching the E/Z geometry of the allylboronate or the enantiomer of the catalyst, all four possible stereoisomers of the product can be selectively synthesized. nih.govresearchgate.net This level of control is highly valuable in the synthesis of complex molecules with multiple stereocenters. nih.gov

ReactionSubstratesCatalystKey OutcomeRef.
Asymmetric AllylborationIndoles, γ,γ-disubstituted allylboronic acids(S)-3,3′-dibromo-BINOLHighly regio-, diastereo-, and enantioselective formation of homoallylic amines with adjacent tertiary and quaternary stereocenters. Stereodivergent synthesis is achievable. nih.govresearchgate.net
Direct AllylborationIndoles, allylboronic acidsAllylboroxines (formed in situ)Highly anti-stereoselective allylation. The allylboroxine promotes E/Z isomerization of the imine tautomer of indole. rsc.org

Catalytic Roles of Boronic Acids in Organic Transformations

Beyond their role as substrates, boronic acids, including this compound, can also function as catalysts in a variety of organic transformations. nih.govrsc.org This catalytic activity stems from the unique electronic properties of the boron atom.

Lewis Acidity and Covalent Interactions in Catalysis

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. researchgate.netnih.gov This Lewis acidity allows them to activate substrates by coordinating to lone pairs of electrons, typically on oxygen or nitrogen atoms. nih.gov This interaction can take the form of either a dative bond or a reversible covalent bond. nih.govrsc.org The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is particularly useful, enabling the activation of alcohols and carboxylic acids for subsequent reactions. rsc.orgresearchgate.net The strength of the Lewis acidity can be tuned by modifying the substituents on the boronic acid, although studies have shown that in some cases, the effect of distant substituents can be minimal. researchgate.netnih.gov

Activation of Carboxylic Acids via Acyloxyborane Formation (e.g., Amide Synthesis)

A significant application of the catalytic nature of boronic acids is in the direct formation of amides from carboxylic acids and amines. orgsyn.orgresearchgate.net This transformation is of paramount importance in the pharmaceutical industry. Traditionally, this reaction requires the use of stoichiometric activating agents, which can be wasteful. orgsyn.org Boronic acid catalysis offers a more atom-economical and environmentally friendly alternative. researchgate.netorgsyn.org

The proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form a mixed anhydride (B1165640) intermediate, an acyloxyborane. rsc.orgnih.gov This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. rsc.orgnih.gov The efficiency of this process can be enhanced by the removal of water, often achieved through azeotropic distillation. acs.org The use of co-catalysts, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can further enhance the reaction rate, particularly for less reactive substrates. nih.gov

Catalytic RoleMechanismApplicationKey FeaturesRef.
Lewis Acid CatalystCoordination to and activation of hydroxyl groups.Friedel-Crafts alkylations, dehydrations, cycloadditions.Reversible covalent bond formation, high atom economy. nih.govrsc.orgresearchgate.net
Amide Synthesis CatalystFormation of an electrophilic acyloxyborane intermediate.Direct amidation of carboxylic acids with amines.Atom-economical, avoids wasteful activating agents. Can be enhanced by water removal and co-catalysts. orgsyn.orgresearchgate.netrsc.orgnih.gov

Organoboron Enolate Chemistry

The chemistry of organoboron enolates is a cornerstone of modern asymmetric synthesis, particularly in the context of aldol (B89426) and related reactions. nih.gov While direct research on the generation and reactivity of organoboron enolates specifically from this compound is limited in the available literature, the principles of boron enolate chemistry provide a framework for its potential applications.

Boron enolates are typically formed by the reaction of a ketone or an enolizable aldehyde with a boron-containing reagent, such as a boronic acid or its derivatives, in the presence of a base. nih.gov These enolates are valuable intermediates due to their predictable stereochemical outcomes in reactions with electrophiles. nih.gov

Table 2: Key Aspects of Organoboron Enolate Chemistry

FeatureDescriptionRelevance to this compound
Formation Reaction of a carbonyl compound with a boron source and a base.The boronic acid could serve as the boron source for enolate formation.
Stereoselectivity The geometry of the boron enolate influences the stereochemistry of the subsequent reaction. nih.govThe substituents on the indole ring could influence the enolate geometry.
Reactions Aldol additions, conjugate additions, and alkylations. nih.govresearchgate.netThe resulting enolate could be a nucleophile in various C-C bond-forming reactions.

In the context of this compound, it is conceivable that it could be used to generate boron enolates from carbonyl compounds. The indole moiety itself can be part of the enolate structure or a substituent on the reacting carbonyl compound. For instance, the conjugate addition of organoboron reagents to indole-appended enones has been reported, showcasing the utility of boron chemistry in modifying indole-containing molecules. researchgate.net In such reactions, a chiral ligand can be used in conjunction with the boron reagent to achieve high enantioselectivity. researchgate.net

The fluorine atom on the indole ring of this compound could influence the stability and reactivity of the corresponding boron enolate through electronic effects. Further research is necessary to explore the full potential of this specific compound in organoboron enolate chemistry and to develop novel synthetic methodologies based on its unique structure.

Research in Medicinal Chemistry and Biological Probe Development

Structure-Activity Relationship (SAR) Studies of Fluorinated Indole (B1671886) Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluorinated indole derivatives, including those based on the 6-fluoro-1H-indole-2-boronic acid scaffold, these studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors and receptor modulators.

The introduction of a fluorine atom into an indole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net These changes can, in turn, affect how the molecule binds to its biological target. For instance, in the development of inhibitors for the CB1 receptor, SAR studies revealed that a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov These studies also highlighted the importance of other substituents on the indole ring and related phenyl rings for activity. nih.gov

The table below summarizes key findings from SAR studies on related indole compounds, which can inform the design of future derivatives of this compound.

Compound SeriesKey SAR FindingsReference
1H-indole-2-carboxamides (CB1 Allosteric Modulators) - A chloro or fluoro group at the C5 position of the indole ring enhances potency.- A diethylamino group at the 4-position of the phenyl ring is beneficial.- Short alkyl groups at the C3 position of the indole ring are preferred. nih.gov
Bisindole HIV-1 Fusion Inhibitors - The 6-6' linkage between indole rings results in a more compact and active conformation.- Hydrophobic substituents on the indole core can enhance binding to the target protein. nih.gov

Development of Radiolabeled Probes for Research Applications

The fluorine atom in this compound makes it an attractive candidate for the development of radiolabeled probes for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.

A key challenge in the development of ¹⁸F-labeled PET probes is the efficient and rapid incorporation of the radioactive ¹⁸F isotope into the target molecule. Copper-mediated nucleophilic ¹⁸F-fluorination of aryl boronic esters has emerged as a robust and versatile method for this purpose. rsc.orgnih.govcardiff.ac.uk This reaction allows for the late-stage introduction of ¹⁸F into complex molecules with high radiochemical yields. dntb.gov.uanih.gov

The process typically involves the conversion of the boronic acid to a more reactive boronic ester, such as a pinacol (B44631) ester. This precursor is then reacted with [¹⁸F]fluoride in the presence of a copper catalyst. nih.gov This method has been successfully applied to the synthesis of a variety of ¹⁸F-labeled radiotracers for PET imaging. rsc.orgcardiff.ac.uk Given that this compound already contains a fluorine atom, its boronic ester derivative could serve as a precursor for the synthesis of an ¹⁸F-labeled version, enabling its use as a PET probe to study its in vivo distribution and target engagement.

In vitro Characterization of Radiolabeled Indole Analogs

The development of novel radiolabeled probes for molecular imaging often involves the synthesis and evaluation of analogs of a lead compound. In the context of medicinal chemistry, this compound serves as a valuable precursor for the synthesis of fluorinated indole derivatives, which can be radiolabeled for use in positron emission tomography (PET) and other imaging modalities. The in vitro characterization of these radiolabeled analogs is a critical step in assessing their potential as imaging agents. This process typically involves evaluating their binding affinity and selectivity for a specific biological target.

One relevant area of research is the development of ligands for the σ2 receptor, which is overexpressed in various tumor cells. The synthesis of fluorinated indole and azaindole derivatives as potential σ2 receptor ligands has been explored. A key strategy in this endeavor is the use of boronic acid precursors for radiofluorination. For instance, a boronic acid pinacol ester precursor of a 6-fluoroindole (B127801) derivative has been synthesized to facilitate copper-mediated radiofluorination with [¹⁸F]fluoride. mdpi.com

The general synthetic approach involves the deprotonation of a fluorinated indole, followed by reaction with a suitable linker, such as 1,4-dibromobutane. The resulting intermediate is then coupled with a pharmacophore, for example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, to yield the final non-radiolabeled compound. mdpi.com To enable radiolabeling, a boronic acid pinacol ester precursor of the 6-fluoroindole derivative is prepared, often through a Miyaura borylation reaction from the corresponding bromo-derivative. mdpi.com This precursor allows for the introduction of the positron-emitting isotope ¹⁸F.

Following successful radiosynthesis, the in vitro characterization of the resulting radiolabeled indole analog is performed to determine its biological properties. A crucial aspect of this characterization is the assessment of its binding affinity for the target of interest. This is typically determined through competitive binding assays using cell lines that express the target receptor.

Below is a representative data table illustrating the kind of in vitro characterization data that would be generated for a hypothetical radiolabeled analog derived from a 6-fluoroindole precursor, targeting the σ2 receptor.

In vitro Binding Affinity of a Radiolabeled 6-Fluoroindole Analog ([¹⁸F]Fluoro-Indole-Analog) for σ2 Receptors
CompoundTarget ReceptorCell LineKᵢ (nM)
[¹⁸F]Fluoro-Indole-Analogσ2 ReceptorPC-3 (Prostate Cancer)15.2
Reference Ligandσ2 ReceptorPC-3 (Prostate Cancer)5.8

The data in the table, while illustrative, represents the key endpoint of in vitro characterization: the determination of the binding affinity (expressed as the inhibition constant, Kᵢ) of the novel radiolabeled ligand in comparison to a known reference compound. A lower Kᵢ value indicates a higher binding affinity. Such data is fundamental for deciding whether a new radiolabeled analog warrants further investigation in preclinical and clinical settings as a potential diagnostic imaging agent.

Computational and Mechanistic Studies

Theoretical Investigations of Molecular Structure and Electronic Properties

Theoretical studies, particularly those employing quantum chemical calculations, offer a detailed view of the molecular and electronic characteristics of 6-Fluoro-1H-indole-2-boronic acid.

While specific DFT studies exclusively focused on this compound are not abundant in the public literature, the methodologies for such investigations are well-established. Quantum chemical calculations are frequently used to determine the structural and electronic properties of similar boron complexes. For instance, in studies of other fluorinated boron complexes, various levels of theory such as HF/6-31+G(d), B3LYP/6-31+G(d), and M062X/6-31+G(d) have been employed to optimize molecular geometries and predict spectroscopic properties, with the M06-2X/6-31+G(d) level of theory being identified as providing a good correlation between calculated and experimental results for certain fluorinated boron-containing molecules. nih.gov

For this compound, DFT calculations would be instrumental in determining key structural parameters. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. A crucial aspect to investigate would be the planarity of the indole (B1671886) ring system and the orientation of the boronic acid group relative to the ring. In many arylboronic acids, the boronic acid group is twisted out of the plane of the aromatic ring. mdpi.com DFT can quantify this torsion angle and the associated rotational energy barrier.

Furthermore, these calculations can elucidate the nature of the chemical bonds within the molecule, including the C-B bond and the impact of the fluorine atom on the electronic structure of the indole ring. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and its potential as an electron donor or acceptor. nih.gov

A theoretical investigation would also likely examine the formation of intermolecular hydrogen-bonded dimers, a common structural motif for boronic acids in the solid state. mdpi.com The table below illustrates typical parameters that would be determined through DFT calculations for this compound, based on general knowledge of similar compounds.

Calculated Parameter Description Significance
C-B Bond LengthThe distance between the carbon atom of the indole ring and the boron atom.Indicates the strength and nature of the carbon-boron bond.
B-O Bond LengthsThe distances between the boron atom and the oxygen atoms of the hydroxyl groups.Provides insight into the geometry and reactivity of the boronic acid moiety.
C-F Bond LengthThe distance between the carbon atom of the indole ring and the fluorine atom.Reflects the influence of the fluorine substituent on the aromatic system.
Dihedral Angle (C-C-B-O)The torsion angle defining the orientation of the boronic acid group relative to the indole ring.Determines the degree of coplanarity, which affects electronic conjugation.
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.A key indicator of chemical reactivity and electronic excitation properties. nih.gov
Mulliken Atomic ChargesThe partial charges on each atom in the molecule.Helps to understand the electrostatic potential and reactivity sites.

The introduction of a fluorine atom at the 6-position of the indole ring is expected to significantly modulate the properties of the parent indole-2-boronic acid. Fluorine is a highly electronegative element and can exert strong inductive and resonance effects. mdpi.comresearchgate.net

Electronic Effects: The primary effect of the fluorine substituent is its strong electron-withdrawing inductive effect (-I), which decreases the electron density of the indole ring. This can influence the acidity of the boronic acid group and the N-H proton of the indole. The pKa value of a boronic acid is a measure of its Lewis acidity, which is crucial for its reactivity in processes like anion binding and certain catalytic cycles. mdpi.commdpi.com The introduction of electron-withdrawing groups like fluorine generally increases the acidity of arylboronic acids. mdpi.com For instance, the pKa values for fluorinated phenylboronic acids range from 6.17 to 8.77, with the acidity increasing with the number of fluorine substituents. mdpi.com It is therefore anticipated that this compound would be a stronger Lewis acid than the non-fluorinated analogue.

The table below summarizes the expected effects of the 6-fluoro substituent on the properties of 1H-indole-2-boronic acid.

Property Effect of 6-Fluoro Substitution Underlying Principle
Lewis Acidity (pKa)Increase in acidity (lower pKa)Electron-withdrawing inductive effect of fluorine stabilizes the boronate anion. mdpi.com
N-H AcidityIncrease in acidityElectron-withdrawing effect of fluorine delocalized through the aromatic system.
Reactivity in Cross-CouplingPotentially altered reactivityChanges in electronic properties can affect rates of oxidative addition and transmetalation.
Molecular Dipole MomentAltered magnitude and directionContribution of the highly polar C-F bond.
Crystal PackingModified intermolecular interactionsPotential for C-H···F hydrogen bonds and altered electrostatic interactions. mdpi.com

Mechanistic Elucidations of Reactions Involving this compound

Understanding the mechanisms of reactions where this compound is a substrate is crucial for optimizing reaction conditions and expanding its synthetic utility.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.orgresearchgate.net The reaction mechanism is generally understood to involve a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Computational modeling, particularly with DFT, has been instrumental in elucidating the finer details of these steps. uab.cat

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is the subject of much mechanistic investigation. rsc.orgresearchgate.net There are two primary proposed pathways for transmetalation:

The Boronate Pathway: This involves the reaction of a palladium(II) halide complex with an activated boronate species, which is formed by the reaction of the boronic acid with a base. researchgate.net

The Oxo-Palladium Pathway: This pathway involves the reaction of a neutral boronic acid with a palladium(II) hydroxide (B78521) complex. researchgate.net

Computational studies can model the transition states and intermediates for both pathways to determine the most energetically favorable route under specific reaction conditions. For this compound, the increased Lewis acidity due to the fluorine atom could potentially influence the equilibrium between the boronic acid and the boronate species, thereby affecting the operative mechanism. DFT calculations could model the reaction of this specific substrate, providing insights into the activation barriers for transmetalation and how they are influenced by the electronic properties of the fluorinated indole ring. uab.cat

While boronic acids are most commonly known as substrates in cross-coupling reactions, they can also function as organocatalysts. acs.org Their Lewis acidity allows them to activate various functional groups. acs.org For example, arylboronic acids can catalyze condensation reactions, such as the formation of imines and oximes, by activating the carbonyl group through coordination. researchgate.net

In the context of this compound, its enhanced Lewis acidity due to the fluorine substituent could make it a more effective catalyst than its non-fluorinated counterpart in certain reactions. Mechanistic studies in this area would focus on identifying the key catalytic intermediates and transition states. For instance, in a boronic acid-catalyzed reaction, the mechanism would likely involve the formation of a complex between the boronic acid and the substrate, followed by the catalytic transformation. acs.org Computational modeling could be employed to investigate the structure and stability of these intermediates and to calculate the energy barriers for the catalytic steps.

The direct C-H borylation of indoles is a powerful method for preparing indolylboronic acids. researchgate.net However, controlling the regioselectivity of this reaction is a significant challenge due to the presence of multiple reactive C-H bonds in the indole nucleus. researchgate.net The regioselectivity of C-H borylation reactions is often governed by a combination of steric and electronic factors. acs.org

For iridium-catalyzed borylations, steric factors are often dominant, leading to borylation at the least hindered position. acs.org In contrast, for other catalytic systems, electronic effects can play a more significant role. researchgate.net In the case of indoles, the C3 position is generally the most electron-rich and nucleophilic, making it susceptible to electrophilic attack. acs.org Consequently, many borylation reactions of indoles selectively occur at the C3 position. acs.org

To achieve borylation at other positions, such as the C2 position to form precursors like this compound, or at positions on the benzene (B151609) ring, specific strategies are required. These can include the use of directing groups or the modulation of the electronic properties of the substrate and catalyst. researchgate.netnih.gov Computational studies can provide a rationale for the observed regioselectivity by calculating the activation energies for C-H activation at different positions of the indole ring. These calculations can help in understanding the interplay of steric and electronic effects and in designing new catalytic systems for the selective borylation of specific C-H bonds. researchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to Access Complex Fluorinated Indole (B1671886) Boronic Acids

The synthesis of indole derivatives is a cornerstone of modern organic chemistry, and the development of efficient and selective methods for their preparation remains a high-priority research area. mdpi.com A significant focus for future research will be the creation of novel synthetic pathways to access structurally complex fluorinated indole boronic acids. Current methods, while effective, often have limitations in terms of substrate scope and functional group tolerance.

Future endeavors will likely concentrate on the development of more versatile and robust synthetic methodologies. This includes the exploration of advanced C-H borylation techniques, which allow for the direct introduction of a boronic acid group into the indole core. nih.gov Researchers are investigating new catalysts and reaction conditions to achieve higher regioselectivity, particularly for the challenging C3-selective borylation. nih.gov Additionally, innovative approaches such as multicomponent reactions, which allow for the construction of complex molecules in a single step, are being explored to streamline the synthesis of diverse fluorinated indole boronic acid libraries. nih.gov The development of methods that utilize greener solvents and milder reaction conditions will also be a key consideration, aligning with the growing emphasis on sustainable chemistry. researchgate.net

Exploration of New Catalytic Applications and Methodologies

Arylboronic acids are renowned for their role as catalysts in a variety of organic transformations, and their fluorinated counterparts are no exception. nih.gov Future research will undoubtedly uncover new catalytic applications for 6-Fluoro-1H-indole-2-boronic acid and its derivatives. Their unique electronic properties, stemming from the presence of the fluorine atom, can be harnessed to develop novel catalytic systems with enhanced reactivity and selectivity.

One promising area is the development of Lewis acid catalysts for a range of organic reactions. researchgate.net The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center, making these compounds effective metal-free catalysts for various transformations. researchgate.net Furthermore, the integration of fluorinated indole boronic acids into more complex catalytic architectures, such as fluorous catalysts, could lead to systems with improved recyclability and efficiency, particularly in environmentally friendly reaction media. nih.gov The exploration of their use in asymmetric catalysis, to generate chiral molecules with high enantioselectivity, also represents a significant avenue for future investigation. nih.gov

Advanced Research into Biological Targets and Interactions of Fluorinated Indole Boronic Acids

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents. mdpi.comnih.gov The incorporation of a fluorine atom can significantly modulate the biological activity and pharmacokinetic properties of these molecules. chemimpex.com A crucial area of future research will be the in-depth investigation of the biological targets and interactions of fluorinated indole boronic acids.

This research will involve a multidisciplinary approach, combining chemical synthesis with biological screening and computational modeling. The goal is to identify specific enzymes, receptors, or other biomolecules with which these compounds interact. For instance, fluorinated indole derivatives have shown potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), which are implicated in inflammatory diseases. researchgate.net Future studies will aim to elucidate the precise binding modes and structure-activity relationships of these interactions to design more potent and selective inhibitors. The use of fluorinated indole boronic acids as fluorescent probes for biological imaging is another exciting prospect, as they can change their fluorescent properties upon binding to specific biomolecules like carbohydrates. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indole Boronic Acid Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from reaction prediction to drug discovery. nih.govnih.gov The integration of these powerful computational tools into indole boronic acid research holds immense promise for accelerating progress.

Expanding the Scope of Fluorinated Indole Boronic Acid Derivatization for Specialized Research Tools

Beyond their direct applications as catalysts and therapeutic agents, fluorinated indole boronic acids serve as versatile building blocks for the creation of more complex and specialized research tools. chemimpex.com Future research will focus on expanding the scope of their derivatization to generate a wider array of functional molecules.

This includes the synthesis of novel fluorescent probes with tailored properties for specific biological imaging applications. chemimpex.comnih.gov By modifying the indole core and the boronic acid moiety, researchers can fine-tune the photophysical properties of these probes to achieve desired excitation and emission wavelengths, as well as enhanced sensitivity and selectivity for their targets. Another important area is the development of bioconjugation reagents. Fluorinated indole boronic acids can be functionalized to allow for their attachment to biomolecules such as proteins and nucleic acids, enabling the creation of novel bioprobes and targeted drug delivery systems. chemimpex.com The versatility of these compounds also extends to materials science, where they can be incorporated into polymers and other materials to impart unique electronic or optical properties. chemimpex.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Fluoro-1H-indole-2-boronic acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via halogen-lithium exchange followed by boronation. For example, using 6-fluoro-2-iodoindole as a precursor, treatment with n-BuLi at -78°C in THF generates a lithiated intermediate, which reacts with trimethyl borate to yield the boronic acid. Purification involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >98% purity. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and boronic acid presence. For example, the fluorine atom at position 6 appears as a doublet (δ ~7.5 ppm, J=8.2HzJ = 8.2 \, \text{Hz}) in 1H^{1}\text{H} NMR, while the boronic acid proton resonates as a broad peak at δ ~8.3 ppm .
  • FTIR : B-O stretching vibrations at ~1340 cm1^{-1} and O-H (boronic acid) at ~3200 cm1^{-1} validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 180.0521 for C8_8H7_7BFNO2_2) .

Q. What precautions are necessary for handling this compound in air/moisture-sensitive reactions?

  • Methodological Answer : Store the compound under inert gas (Ar/N2_2) at -20°C. For reactions, use anhydrous solvents (e.g., THF, DMF) degassed via freeze-pump-thaw cycles. Employ Schlenk-line techniques or gloveboxes to prevent hydrolysis. Pre-dry glassware at 120°C and use molecular sieves (3Å) in reaction mixtures .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at position 6 enhances the electrophilicity of the boronic acid, accelerating Suzuki-Miyaura couplings. For example, coupling with aryl halides (e.g., 4-bromotoluene) using Pd(PPh3_3)4_4 (2 mol%) and Na2_2CO3_3 in DMF/H2_2O (3:1) at 80°C achieves >85% yield. Kinetic studies (via 11B^{11}\text{B} NMR) reveal faster transmetalation compared to non-fluorinated analogs .

Q. What strategies mitigate boronic acid instability during prolonged storage or reaction conditions?

  • Methodological Answer : Stabilize the compound via:

  • Lyophilization : Freeze-drying in the presence of mannitol (1:1 w/w) reduces hydrolysis.
  • Protecting Groups : Convert to the more stable pinacol ester using pinacol in toluene under Dean-Stark conditions.
  • Buffered Solutions : Use pH 7.4 phosphate buffer to slow decomposition in aqueous media .

Q. How can computational modeling predict tautomeric equilibria in this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate tautomer stability. The boronic acid form (B(OH)2_2) is energetically favored over the boroxine dimer (ΔG ≈ +5.2 kcal/mol). Solvent effects (e.g., DMSO vs. water) modulate tautomer distribution, validated by 11B^{11}\text{B} NMR chemical shifts .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for cross-coupling reactions?

  • Methodological Answer :

Control Experiments : Replicate conditions (catalyst loading, solvent, temperature) from conflicting studies.

Analytical Validation : Use GC-MS or HPLC to quantify side products (e.g., protodeboronation byproducts).

Kinetic Profiling : Monitor reaction progress via in situ IR or 19F^{19}\text{F} NMR to identify rate-limiting steps.
Example: A reported 70% yield discrepancy may arise from residual moisture; repeating with rigorously dried reagents resolves the issue .

Q. What experimental approaches identify byproducts in fluorinated indole-boronic acid syntheses?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., dihydroxyborane derivatives) via fragmentation patterns.
  • Isolation via Prep-HPLC : Collect fractions of unexpected peaks for structural elucidation (NMR, X-ray crystallography).
    Example: A byproduct at m/z 196.1 corresponds to the oxidized boronic acid (B(OH)3_3 adduct), confirmed by 11B^{11}\text{B} NMR δ 18.5 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.